2,2-Difluoro-1-(pyridin-2-yl)ethanone
Overview
Description
2,2-Difluoro-1-(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
2,2-Difluoro-1-(pyridin-2-yl)ethanone has been employed in innovative synthetic pathways, demonstrating its utility in the development of novel organic compounds and materials:
Cyclobutene Synthesis : It serves as a precursor in metal-free [2+2] cycloaddition reactions with alkynes to synthesize substituted cyclobutenes. This method, which operates under mild conditions without the need for irradiation or heating, highlights its role in facilitating straightforward and efficient synthetic routes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Catalytic Behavior in Polymerization : Its derivatives have been utilized in preparing tridentate ligands for coordination with iron(II) and cobalt(II) dichloride, showcasing the catalytic potential in ethylene reactivity towards oligomerization and polymerization. This illustrates its significance in the synthesis of polymers with specific properties (Sun et al., 2007).
Material Science
Its application extends to the development of materials with novel properties:
- Fluorescence-Based Materials : The compound has been part of a multicomponent domino reaction strategy to synthesize poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence, making them promising for applications in material science, particularly in creating sensors and other fluorescence-based materials (Hussein, El Guesmi, & Ahmed, 2019).
Properties
IUPAC Name |
2,2-difluoro-1-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPAXXZTNNHMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650459 | |
Record name | 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80459-00-3 | |
Record name | 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.